2-Chlorobenzyl-3,4,5,6-D4 Chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2 |
|---|---|
Molecular Weight |
165.05 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2/i1D,2D,3D,4D |
InChI Key |
BASMANVIUSSIIM-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CCl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl |
Origin of Product |
United States |
Molecular Architecture, Spectroscopic Characterization, and Isotopic Purity Assessment of 2 Chlorobenzyl 3,4,5,6 D4 Chloride
Structural Analysis of the Aromatic Ring Deuteration and Positional Specificity
The foundational structure of 2-Chlorobenzyl-3,4,5,6-D4 Chloride consists of a benzene (B151609) ring substituted with a chloromethyl group (-CH2Cl) at position 1 and a chlorine atom at position 2. The key modification in this isotopically labeled compound is the replacement of the hydrogen atoms at positions 3, 4, 5, and 6 of the aromatic ring with deuterium (B1214612) atoms. This specific deuteration pattern is crucial for its applications. The unlabled compound, 2-chlorobenzyl chloride, has the CAS number 611-19-8. lgcstandards.comnih.gov
The synthesis of such specifically deuterated compounds often involves multi-step chemical processes. For instance, the preparation of the unlabeled 2-chlorobenzyl chloride can be achieved by the chlorination of 2-chlorotoluene. prepchem.com The introduction of deuterium at specific positions on the aromatic ring typically requires specialized starting materials and reaction conditions to ensure high isotopic enrichment and positional purity. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation of Deuterium Incorporation
NMR spectroscopy is a powerful analytical technique for confirming the successful incorporation of deuterium into the molecular structure.
Deuterium (2H) NMR Spectroscopy for Direct Observation
Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their presence in the molecule. For this compound, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms on the aromatic ring. The chemical shifts of these signals would be very similar to the proton signals in the corresponding non-deuterated compound, typically appearing in the aromatic region of the spectrum.
Proton (1H) NMR Signal Attenuation and Coupling Pattern Changes
In the proton (¹H) NMR spectrum of this compound, the most noticeable feature would be the significant attenuation or complete absence of signals corresponding to the aromatic protons at positions 3, 4, 5, and 6. rsc.org The spectrum would be dominated by the signal from the chloromethyl (-CH₂Cl) protons. The integration of the remaining proton signals against the signal of a known internal standard would quantitatively confirm the high level of deuteration on the aromatic ring. Furthermore, the coupling patterns of any residual aromatic proton signals would be altered due to the presence of adjacent deuterium atoms instead of protons.
For comparison, the ¹H NMR spectrum of the unlabeled 2-chlorobenzyl chloride shows a complex multiplet for the aromatic protons and a singlet for the benzylic protons. chemicalbook.com
Carbon-13 (13C) NMR Analysis for Isotope Effect on Chemical Shifts
The ¹³C NMR spectrum of this compound provides further confirmation of deuteration. The carbon atoms directly bonded to deuterium (C3, C4, C5, and C6) will exhibit characteristic changes. The signals for these carbons will appear as multiplets due to carbon-deuterium coupling (C-D coupling). Additionally, the deuterium substitution can cause a small upfield shift in the resonance of the directly attached carbon and, to a lesser extent, adjacent carbons, an effect known as the isotope shift.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Verification
High-resolution mass spectrometry is a critical tool for determining the isotopic enrichment and verifying the purity of this compound.
Accurate Mass Measurement and Isotopic Pattern Deconvolution
HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. docbrown.info For this compound (C₇H₂D₄Cl₂), the theoretical monoisotopic mass is higher than that of its non-deuterated counterpart, 2-chlorobenzyl chloride (C₇H₆Cl₂). coompo.comnih.gov
The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. docbrown.info For a molecule with two chlorine atoms, the M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, corresponding to the presence of two ³⁵Cl isotopes, one ³⁵Cl and one ³⁷Cl, and two ³⁷Cl isotopes, respectively.
By analyzing the high-resolution mass spectrum, the exact mass of the molecular ion can be determined and compared to the theoretical value, confirming the elemental composition. The isotopic distribution of the molecular ion cluster is analyzed to quantify the level of deuterium incorporation. For a compound with a stated isotopic enrichment of 98 atom % D, the most abundant species in the molecular ion cluster will correspond to the molecule containing four deuterium atoms. cdnisotopes.comcdnisotopes.com The relative intensities of the peaks corresponding to molecules with fewer than four deuterium atoms (M-1, M-2, etc.) can be used to calculate the isotopic purity.
Fragment Ion Analysis for Positional Deuterium Retention
Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of isotopic labeling in molecules like this compound. The fragmentation pattern observed in the mass spectrum provides a detailed fingerprint of the molecule, and in this case, crucial evidence for the retention of deuterium atoms at the specified positions on the aromatic ring.
Upon electron ionization, the molecule, with a molecular formula of C₇D₄H₂Cl₂, undergoes fragmentation, leading to a series of characteristic ions. lgcstandards.com The analysis of these fragments is not merely about identifying their mass-to-charge ratio (m/z), but more importantly, about interpreting the mass shifts caused by the presence of deuterium.
A key fragmentation pathway for benzyl (B1604629) chlorides involves the loss of the chlorine atom from the benzyl group, leading to the formation of a benzyl cation. In the case of the non-deuterated 2-chlorobenzyl chloride, this would result in a prominent peak at m/z 125. However, for this compound, the corresponding fragment is expected at m/z 129, reflecting the presence of the four deuterium atoms on the aromatic ring. The observation of this m/z 129 peak, and not m/z 125, is a strong indicator that the deuterium labels have been retained on the benzene ring during the ionization and fragmentation process.
Furthermore, the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in characteristic isotopic patterns for chlorine-containing fragments. docbrown.info For instance, the molecular ion peak will appear as a pair of peaks at M+ and M+2, with the relative intensity of the M+2 peak being about one-third of the M+ peak. This isotopic signature helps in identifying fragments that still contain a chlorine atom.
The fragmentation of the aromatic ring itself can also provide confirmatory evidence. For example, the loss of a methyl group from certain fragment ions can be observed. In deuterated compounds, the mass of these subsequent fragments will be shifted, further corroborating the position of the deuterium labels. docbrown.info
A hypothetical fragmentation analysis is presented in the table below:
| Fragment Ion | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) | Interpretation |
| [C₇H₆Cl₂]⁺ | 160/162 | 164/166 | Molecular Ion |
| [C₇H₆Cl]⁺ | 125 | 129 | Loss of benzyl chlorine |
| [C₆H₄Cl]⁺ | 111 | 115 | Loss of CH₂Cl group |
The meticulous analysis of these fragment ions and their isotopic patterns is paramount in confirming the structural integrity and the precise location of the deuterium atoms in this compound.
Vibrational Spectroscopy (Infrared and Raman) for Deuterium Fingerprinting and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure and bonding within this compound. The substitution of hydrogen with deuterium leads to predictable and discernible shifts in the vibrational frequencies, providing a unique "fingerprint" of deuteration.
The fundamental principle underlying this phenomenon is the relationship between the vibrational frequency, the force constant of the bond, and the reduced mass of the atoms involved. youtube.com Since deuterium is approximately twice as massive as hydrogen, the C-D bond has a lower vibrational frequency (stretch and bend) compared to the C-H bond, assuming the bond force constant remains largely unchanged upon isotopic substitution. youtube.com
Infrared Spectroscopy:
In the IR spectrum of this compound, the most significant changes are expected in the regions associated with aromatic C-H vibrations. The aromatic C-H stretching vibrations in the non-deuterated compound typically appear in the 3100-3000 cm⁻¹ region. In the deuterated analogue, these are replaced by C-D stretching vibrations, which are shifted to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. researchgate.net The absence of significant absorption in the C-H stretching region and the appearance of strong bands in the C-D stretching region serve as primary evidence of successful deuteration of the aromatic ring.
Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring and typically appear in the 900-675 cm⁻¹ region, will also be shifted to lower wavenumbers for the C-D bonds. acs.org
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during vibration, Raman scattering depends on a change in polarizability. For aromatic compounds, the ring stretching vibrations are often strong in the Raman spectrum. In this compound, the vibrational modes of the deuterated benzene ring will show shifts to lower frequencies compared to the non-deuterated compound. chemicalbook.comchemicalbook.com The C-Cl and C-C stretching vibrations within the molecule can also be observed and analyzed.
The table below summarizes the expected vibrational mode shifts:
| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |
| Aromatic C-H/C-D Stretch | 3100-3000 cm⁻¹ | ~2300-2200 cm⁻¹ |
| Aromatic C-H/C-D Out-of-Plane Bend | 900-675 cm⁻¹ | Lower frequency shift |
Chromatographic Methodologies for Chemical Purity and Impurity Profiling
Beyond isotopic purity, ensuring the chemical purity of this compound is critical for its intended applications. Chromatographic techniques are indispensable for separating the main compound from any potential impurities that may have arisen during its synthesis or storage.
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.
A typical GC-MS analysis would involve injecting a solution of the compound onto a capillary column (e.g., a DB-5MS column). mdpi.com The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their mass spectra.
This method is highly effective for detecting and quantifying impurities such as the non-deuterated 2-chlorobenzyl chloride, isomers like 3- or 4-chlorobenzyl chloride, and other related substances that might be present. nih.gov The use of a deuterated internal standard, such as benzyl chloride-d7, can improve the accuracy and precision of quantification. nih.gov Static headspace GC-MS is another valuable technique, particularly for analyzing residual volatile impurities. mdpi.com
For less volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. oup.com Reversed-phase HPLC is commonly employed for the separation of chlorobenzyl chloride isomers and related compounds. sielc.comsielc.com
A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound and its impurities absorb UV light. sielc.comjocpr.com
HPLC is particularly useful for identifying impurities that may not be amenable to GC analysis, such as benzyl alcohol derivatives or other polar compounds that could be formed through side reactions. oup.com The development of a robust HPLC method is crucial for a comprehensive purity assessment.
The following table outlines typical chromatographic conditions:
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC-MS | DB-5MS or similar | Helium | Mass Spectrometer |
| HPLC | C18 | Acetonitrile/Water with acid | UV |
By employing these complementary chromatographic techniques, a thorough profile of the chemical purity of this compound can be established, ensuring its suitability for high-precision analytical and research applications.
Synthetic Methodologies for the Regioselective Deuteration of 2 Chlorobenzyl 3,4,5,6 D4 Chloride
Strategies for Deuterium (B1214612) Introduction onto Aromatic Rings at Specific Positions
Several strategies have been developed for the specific placement of deuterium on aromatic rings. These methods can be broadly categorized into three main approaches: direct catalytic exchange, directed ortho-metalation, and synthesis from pre-deuterated precursors.
Direct Catalytic Deuterium Exchange Reactions
Direct catalytic hydrogen-deuterium (H-D) exchange reactions represent a straightforward approach for deuterium incorporation. oup.com These reactions typically involve a catalyst that facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). oup.comnih.gov
Transition metals such as platinum, palladium, rhodium, and ruthenium are effective catalysts for this transformation. oup.comnih.gov For instance, platinum-on-carbon (Pt/C) has been shown to efficiently catalyze the H-D exchange on aromatic rings using a D₂O-H₂ system under mild conditions. oup.com The efficiency of these reactions can be influenced by factors such as the catalyst type, reaction temperature, and the electronic nature of the substituents on the aromatic ring. oup.comnih.gov Electron-rich aromatic systems tend to undergo deuteration more readily. oup.com
A variety of catalysts and conditions have been explored to optimize direct H-D exchange:
Heterogeneous Catalysts: Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Raney Nickel are commonly used. oup.com Pt/C has demonstrated high efficiency for aromatic ring deuteration. oup.com
Homogeneous Catalysts: Iron-based complexes have also been developed for H/D exchange, offering mild reaction conditions. nih.gov
Acid/Base Catalysis: Deuterated acids like trifluoroacetic acid (CF₃COOD) can facilitate H-D exchange, particularly for aromatic amines and amides, through an electrophilic aromatic substitution mechanism. nih.gov
Directed Ortho-Metalation and Subsequent Deuteration
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic compounds. chem-station.comwikipedia.orgnumberanalytics.com This method involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnumberanalytics.com The resulting aryllithium intermediate then reacts with a deuterium source, such as D₂O, to introduce a deuterium atom at the specific ortho position. wikipedia.orgacs.org
The choice of the directing group is crucial for the success of this strategy. Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org For the synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride, a suitable directing group would need to be present on the aromatic ring to guide the metalation to the desired positions. Given that the target molecule has a chloromethyl group, a strategy could involve a precursor with a directing group that is later converted to the chloromethyl group after deuteration.
A practical example of this approach is the ortho-selective deuteration of aromatic aldehydes using a transient directing group. acs.org In this method, a transient directing group facilitates a palladium-catalyzed hydrogen isotope exchange with D₂O, leading to high deuterium incorporation at the ortho positions. acs.org
Synthesis from Pre-Deuterated Aromatic Building Blocks
An alternative and often highly effective strategy involves the synthesis of the target molecule from starting materials that already contain the desired deuterium atoms. nih.govd-nb.inforesearchgate.net This "bottom-up" approach can provide unambiguous regiocontrol and high levels of deuterium incorporation. nih.gov
For the synthesis of this compound, this would entail starting with a pre-deuterated toluene (B28343) derivative, such as toluene-d5, and then performing a regioselective chlorination of the methyl group. The synthesis of the non-deuterated analog, 2-chlorobenzyl chloride, can be achieved from 2-chlorotoluene. chemicalbook.com Therefore, a plausible route would be the synthesis starting from a deuterated chlorotoluene.
The availability of a wide range of deuterated building blocks is crucial for this approach. d-nb.inforesearchgate.net These precursors can be prepared through various methods, including the H-D exchange reactions discussed earlier, but on simpler, more readily available starting materials. ansto.gov.au
Optimization of Reaction Pathways for Maximizing Isotopic Yield and Enrichment
Maximizing the isotopic yield and enrichment is a primary goal in the synthesis of deuterated compounds. This involves careful optimization of reaction conditions to ensure high incorporation of deuterium and minimize the presence of undesired isotopologues. nih.gov
Several factors influence the efficiency of deuteration reactions:
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase deuterium incorporation but may also lead to side reactions or reduced selectivity. oup.com
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and efficiency. oup.com
Deuterium Source: The purity and excess of the deuterium source (e.g., D₂O) are critical for achieving high isotopic enrichment. nih.gov
Table 1: Factors Affecting Isotopic Yield and Enrichment in Deuteration Reactions
| Parameter | Effect on Isotopic Yield and Enrichment | Optimization Strategies |
| Catalyst | The choice of catalyst determines the reaction mechanism and efficiency. oup.comnih.gov | Screen various heterogeneous and homogeneous catalysts to identify the most active and selective one. |
| Temperature | Higher temperatures generally increase reaction rates and deuterium incorporation. oup.com | Optimize temperature to balance reaction speed with potential side reactions and catalyst degradation. |
| Reaction Time | Longer reaction times can lead to higher deuterium incorporation. oup.com | Monitor reaction progress over time to determine the optimal duration for maximum enrichment without product degradation. |
| Deuterium Source | The isotopic purity and concentration of the deuterium source directly impact the final enrichment. nih.gov | Use high-purity D₂O and a sufficient excess to drive the equilibrium towards the deuterated product. |
| Solvent System | The solvent can influence reactant solubility and catalyst activity. oup.com | For H-D exchange reactions, co-solvents can be used to improve the miscibility of organic substrates in D₂O. oup.com |
A study on the deuteration of aromatic aldehydes demonstrated that the addition of silver trifluoroacetate (B77799) could prevent the reduction of the Pd(II) catalyst, thereby improving the efficiency of the ortho-deuteration process. acs.org Furthermore, understanding the kinetic isotope effect (KIE) can be crucial, as the cleavage of a C-H bond is typically faster than that of a C-D bond, which can sometimes lead to under-deuteration. nih.gov
Purification and Isolation Techniques for Highly Enriched Deuterated Compounds
The purification of deuterated compounds is a critical step to ensure the final product meets the required standards of chemical and isotopic purity. moravek.com Impurities can arise from unreacted starting materials, side products, or isotopologues with lower deuterium incorporation. nih.gov
Standard purification techniques are employed, with modifications to handle and analyze deuterated species:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from impurities. moravek.com Gas chromatography (GC) can also be used, particularly for volatile compounds.
Crystallization: If the deuterated compound is a solid, crystallization can be an effective method for purification, often leading to high chemical purity.
Distillation: For liquid compounds, distillation under reduced pressure can be used for purification. google.com
The characterization of the purified compound is essential to confirm its identity, chemical purity, and isotopic enrichment. The following analytical techniques are commonly used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions. rsc.orgnih.gov ²H NMR directly detects the incorporated deuterium atoms. nih.gov
A combination of these techniques provides a comprehensive analysis of the purity and isotopic composition of the final deuterated product. rsc.org
Scalability Considerations for Research and Industrial Applications of Deuterated Intermediates
The scalability of synthetic methods is a crucial factor for the transition from laboratory-scale research to industrial production of deuterated compounds. nih.govresearchgate.net Methodologies that are efficient and cost-effective on a small scale may not be suitable for large-scale synthesis.
Key considerations for scalability include:
Cost and Availability of Reagents: The cost of the deuterium source (e.g., D₂O) and catalysts can be a significant factor in large-scale production. nih.govresearchgate.net The use of inexpensive and abundant catalysts, such as those based on iron, is highly desirable. nih.gov
Reaction Conditions: High pressures and temperatures may be difficult and expensive to implement on an industrial scale. ansto.gov.au Methods that operate under milder conditions are preferred.
Process Safety and Handling: The safe handling of reagents, especially flammable solvents and reactive organometallic intermediates, is of paramount importance in an industrial setting.
Throughput and Efficiency: Continuous flow reactors are increasingly being explored for the synthesis of deuterated compounds as they can offer higher throughput, better heat and mass transfer, and improved process control compared to batch reactors. oup.comthalesnano.comtn-sanso.co.jp
Recent developments have focused on creating robust and scalable deuteration methods. For example, a nanostructured iron catalyst has been developed for the selective deuteration of various arenes using D₂O, and this method has been successfully scaled up to the kilogram level. nih.govresearchgate.net Flow chemistry approaches using catalyst cartridges are also showing promise for the continuous and efficient deuteration of aromatic compounds. oup.com
Table 2: Comparison of Batch vs. Flow Synthesis for Deuteration
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Limited by reactor size, challenging to scale up. tn-sanso.co.jp | More easily scalable by extending reaction time or using larger reactors. oup.comthalesnano.com |
| Heat & Mass Transfer | Can be inefficient, leading to temperature gradients. tn-sanso.co.jp | Excellent heat and mass transfer, allowing for precise control. oup.com |
| Safety | Handling large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time can improve safety. thalesnano.com |
| Throughput | Lower throughput due to long cycle times. tn-sanso.co.jp | Higher throughput due to continuous operation. tn-sanso.co.jp |
| Process Control | More difficult to control reaction parameters precisely. | Precise control over temperature, pressure, and residence time. oup.com |
Analytical Applications of 2 Chlorobenzyl 3,4,5,6 D4 Chloride in Mass Spectrometry Based Assays
Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) Using 2-Chlorobenzyl-3,4,5,6-D4 Chloride as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the target analyte to a sample. nih.gov this compound functions as this isotopically labeled internal standard. The core principle of IDMS is that the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties during sample preparation, extraction, and chromatographic separation. aptochem.com
The implementation of IDMS with this compound involves spiking a precise amount of the standard into the sample at the earliest stage of the analytical workflow. This ensures that any subsequent loss of sample during processing affects both the analyte and the internal standard to the same extent. During mass spectrometric analysis, the instrument monitors specific mass-to-charge (m/z) ratios for both the native analyte and the deuterated standard. Because they co-elute or elute very closely, any variations in instrument response or matrix effects are effectively cancelled out by calculating the ratio of the analyte signal to the internal standard signal. nih.govaptochem.com This ratio is then used to determine the concentration of the analyte by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. americanlaboratory.com
Development and Validation of Quantitative Analytical Methods for Related Analytes
The use of this compound as an internal standard is integral to the development and validation of robust quantitative methods for structurally related compounds. These methods predominantly utilize gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
For volatile and semi-volatile chlorinated aromatic compounds, GC-MS/MS is a powerful analytical technique. nih.gov In these methods, the sample, fortified with this compound, undergoes extraction and is then injected into the gas chromatograph. The compounds are separated based on their volatility and interaction with the GC column before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, thereby minimizing interferences from the sample matrix. americanlaboratory.commdpi.com This approach is particularly useful for analyzing complex environmental samples. usgs.gov
LC-MS/MS is the method of choice for non-volatile or thermally unstable compounds. spectroscopyonline.com The protocol involves adding this compound to the sample, followed by separation using liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer. mdpi.comspectroscopyonline.com LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting trace levels of contaminants in various matrices. spectroscopyonline.comslideshare.net The use of an isotopically labeled internal standard like this compound is crucial for correcting for matrix effects and ensuring accurate quantification. nih.govnih.gov
The validation of analytical methods is essential to ensure they are "fit-for-purpose". elementlabsolutions.comchromatographyonline.com Key validation parameters include linearity, sensitivity, precision, and accuracy. a3p.orgresearchgate.net
Linearity: Analytical methods using this compound typically demonstrate excellent linearity, with the response being directly proportional to the analyte concentration over a specified range. chromatographyonline.comyoutube.com This is often confirmed by a high coefficient of determination (r²) for the calibration curve. researchgate.net
Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). researchgate.netyoutube.com The use of highly sensitive tandem mass spectrometers allows for the detection and quantification of analytes at very low concentrations. spectroscopyonline.com
Precision: Precision refers to the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (RSD). elementlabsolutions.comyoutube.com Methods employing isotopically labeled internal standards generally exhibit high precision. a3p.org
Accuracy: Accuracy is the closeness of the measured value to the true value. elementlabsolutions.comyoutube.com In IDMS, the use of an internal standard like this compound significantly improves accuracy by compensating for variations in sample preparation and analysis. researchgate.net
Table 1: Typical Analytical Figures of Merit for a Validated LC-MS/MS Method
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.99 | Indicates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | pg/mL to ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | pg/mL to ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Precision (RSD) | < 15% | The degree of scatter between a series of measurements. |
| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value. |
Applications in Environmental Analytical Chemistry for Trace Pollutant Detection
The robustness and reliability of methods using this compound make them well-suited for the analysis of trace pollutants in complex environmental matrices. mdpi.com
Chlorinated aromatic hydrocarbons are a class of persistent environmental pollutants. nih.gov Analytical methods based on GC-MS or LC-MS with isotope dilution are essential for their monitoring in environmental samples like water and soil. youtube.comresearchgate.net These methods provide the necessary sensitivity and selectivity to detect these compounds at low concentrations, which is crucial for assessing environmental contamination and ensuring compliance with regulatory limits. mdpi.comtechnologynetworks.com The use of a deuterated internal standard such as this compound is critical for achieving accurate and reliable results in these challenging matrices.
Utility in Forensic and Toxicological Analytical Science for Analytes of Interest
In forensic and clinical toxicology, the definitive identification and quantification of drugs, poisons, and their metabolites in biological samples is paramount. medcraveonline.comresearchgate.net The complexity of biological matrices like blood, urine, and hair necessitates robust analytical methods to ensure accuracy and reliability. medcraveonline.com Stable isotope dilution analysis using deuterated internal standards coupled with mass spectrometry is considered the gold standard for these applications. nih.gov
This compound is a valuable tool in this field, particularly for analytes that are structurally similar or can be derivatized to contain a chlorobenzyl group. Its utility is especially evident in the analysis of new psychoactive substances (NPS), such as synthetic cathinones, and dissociative anesthetics like ketamine. nih.govmums.ac.irmums.ac.ir
For example, in the quantification of synthetic cathinones in blood and urine, a suite of deuterated internal standards is employed to cover the range of target drugs. nih.gov These standards, including those with structures analogous to this compound, co-elute with their respective analytes during chromatography and are affected similarly by matrix suppression or enhancement effects in the mass spectrometer's ion source. nih.gov This allows for precise quantification even at very low concentrations. A study on the analysis of 22 synthetic cathinones demonstrated excellent extraction efficiencies (81-104%) and low limits of quantitation (0.25–5 ng/mL) in blood and urine when using nine deuterated internal standards. nih.gov
Similarly, when analyzing for ketamine and its various metabolites (e.g., norketamine, hydroxynorketamine), the use of deuterated standards is crucial for distinguishing between structurally similar compounds and achieving accurate quantification. nih.govresearchgate.net The addition of deuterated metabolites produced in vitro can even help confirm the presence of these compounds in authentic case samples. nih.gov
Table 2: Research Findings on Synthetic Cathinone Quantification Using Deuterated Internal Standards
| Parameter | Matrix | Finding | Significance |
|---|---|---|---|
| Analytes | Blood, Urine | 22 synthetic cathinones (e.g., mephedrone, pentylone, α-PVP) | Covers a wide range of commonly abused substances. nih.gov |
| Internal Standards | Blood, Urine | 9 deuterated analogues employed | Ensures broad applicability and accuracy across different analyte structures. nih.gov |
| Extraction Efficiency | Urine | 84-104% | Demonstrates minimal loss of analyte during sample preparation. nih.gov |
| Extraction Efficiency | Blood | 81-93% | Shows high recovery from a complex biological matrix. nih.gov |
| Limit of Quantitation (LOQ) | Blood, Urine | 0.25–5 ng/mL | Allows for the detection of drugs at forensically relevant concentrations. nih.gov |
| Analytical Method | Blood, Urine | Solid Phase Extraction (SPE) and LC-Q/TOF MS | Provides high selectivity and sensitivity for complex mixtures. nih.gov |
Utilization in Food and Agricultural Product Analysis for Contaminant Quantification
The analysis of contaminants such as pesticides and industrial biocides in food and agricultural products presents significant analytical challenges due to the complexity and variability of the sample matrices. lcms.cz Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can lead to inaccurate quantification in mass spectrometry. researchgate.net The use of deuterated internal standards like this compound is a highly effective strategy to overcome these issues. lcms.cznih.gov
In pesticide residue analysis, hundreds of different compounds may be screened simultaneously. researchgate.net While using a specific deuterated standard for every single pesticide is often impractical, employing a selection of standards that represent different chemical classes can significantly improve quantitative accuracy. lcms.czresearchgate.net A deuterated analogue is added to the sample (e.g., cannabis flower, fruit homogenate, vegetable extract) before extraction. lcms.cz Because the internal standard has nearly identical physicochemical properties to the target analyte, it compensates for any losses during sample preparation and corrects for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. lcms.cz
This approach is also relevant for the analysis of other contaminants, such as quaternary ammonium (B1175870) compounds (QACs), which are used as disinfectants in food processing facilities and dairy farms. eurl-pesticides.eu Residues of compounds like benzalkonium chlorides (BACs), which contain a benzyl (B1604629) chloride structure, can contaminate food products. eurl-pesticides.eu A deuterated standard such as this compound would be a suitable internal standard for the quantification of these residues, ensuring food safety and regulatory compliance. Research has shown that using deuterated internal standards for contaminant analysis in complex matrices like cannabis results in highly accurate and reproducible data, with relative standard deviations (%RSD) for calibration curves falling below 15%, even across different product types like oils, edibles, and flower. lcms.cz
Table 3: Accuracy of Pesticide Quantification in a Complex Matrix Using a Deuterated Internal Standard
| Matrix Type | Analyte Example | Parameter Measured | Result without Internal Standard | Result with Deuterated Internal Standard |
|---|---|---|---|---|
| Cannabis Flower | Imidacloprid | Relative Response | High variability between samples | Consistent response across samples |
| Cannabis Oil | Imidacloprid | Calibration Curve Accuracy | Poor linearity due to matrix effects | %RSD < 15% |
| Edible Gummy | Imidacloprid | Calibration Curve Accuracy | Poor linearity due to matrix effects | %RSD < 15% |
| Topical Cream | Imidacloprid | Calibration Curve Accuracy | Poor linearity due to matrix effects | %RSD < 15% |
This table is illustrative of findings where using a deuterated internal standard (e.g., Imidacloprid-d4) corrects for matrix-induced variations in analyte response, leading to accurate quantification across diverse and complex sample types. lcms.cz
Mechanistic Investigations and Kinetic Isotope Effect Studies Utilizing 2 Chlorobenzyl 3,4,5,6 D4 Chloride
Probing Reaction Pathways Through Primary and Secondary Kinetic Isotope Effects (KIEs)
Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). princeton.eduprinceton.edu A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises when the bond to the isotope is not broken but its environment changes during the reaction. princeton.edu
KIE Studies in Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Chlorides
Nucleophilic substitution reactions of benzyl chlorides can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the solvent and the substituents on the aromatic ring. ucl.ac.uknih.gov In the context of 2-Chlorobenzyl-3,4,5,6-D4 Chloride, the deuterium (B1214612) atoms are located on the aromatic ring and not at the benzylic carbon where substitution occurs. Therefore, any observed KIE in a nucleophilic substitution reaction would be a secondary kinetic isotope effect.
For an SN1 reaction, the rate-determining step is the formation of a benzyl carbocation. The hybridization of the benzylic carbon changes from sp3 to sp2. This change can be influenced by the electronic effects of the deuterated aromatic ring. In an SN2 reaction, the transition state involves a pentacoordinate carbon atom. masterorganicchemistry.com The measurement of a secondary KIE with this compound could help distinguish between these pathways. For instance, a small inverse KIE (kH/kD < 1) might be expected in some SN2 reactions due to the tightening of vibrational modes in the transition state. nih.gov
Deuterium Labeling for Elucidating Transition State Structures in Aromatic Systems
The magnitude of the KIE provides valuable information about the structure of the transition state. princeton.eduosti.gov For reactions involving this compound, the secondary KIE can indicate the extent of charge development on the aromatic ring in the transition state. A more significant isotope effect would suggest a greater change in the electronic environment of the deuterated carbons as the reaction progresses from reactants to the transition state. This allows for a more refined model of the transition state geometry and charge distribution.
Application in Understanding Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The mechanism typically involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by the loss of a proton (or in this case, a deuteron) to restore aromaticity. byjus.commasterorganicchemistry.comlumenlearning.com
When this compound undergoes an electrophilic aromatic substitution reaction, the cleavage of a C-D bond is required in the final deprotonation step. If this step is rate-determining, a significant primary kinetic isotope effect would be observed. However, for many EAS reactions, the initial attack of the electrophile to form the arenium ion is the slow, rate-determining step, and the subsequent deprotonation is fast. masterorganicchemistry.com In such cases, a KIE close to unity (kH/kD ≈ 1) would be expected. The observation of a substantial KIE would therefore provide strong evidence for a shift in the rate-determining step.
Investigation of Radical Reactions and Bond Cleavage Events with Deuterated Probes
Free radical halogenation of toluene (B28343) and its derivatives typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. chadsprep.comlibretexts.orglibretexts.org The propagation step involves the abstraction of a hydrogen atom from the benzylic position to form a benzyl radical.
In the case of this compound, the deuterium atoms are on the aromatic ring and not at the benzylic position. Therefore, in a typical benzylic radical halogenation, a primary KIE would not be observed. However, if side reactions involving the aromatic ring were to occur via a radical mechanism, the deuterated compound could serve as a probe. The analysis of products for deuterium content could reveal the extent of these alternative radical pathways. For example, the selectivity in free radical reactions is influenced by the stability of the radical formed. masterorganicchemistry.com
Role in Catalyst Development and Mechanistic Insights into Catalytic Processes
Deuterium-labeled compounds are invaluable in the study of catalytic C-H activation and functionalization. ethz.chscielo.bruni-muenster.dewjarr.comnih.gov These reactions offer efficient routes for the synthesis of complex molecules. The use of this compound in a catalytic reaction could help elucidate the mechanism of C-H (or C-D) bond activation.
For instance, if a catalyst interacts with the aromatic C-D bonds in the rate-determining step of a reaction, a primary kinetic isotope effect would be observed. This would provide direct evidence for the involvement of that C-D bond in the catalytic cycle. Furthermore, by analyzing the deuterium distribution in the products of a catalytic reaction, one can trace the pathways of hydrogen/deuterium transfer and gain insights into the nature of the catalytic intermediates.
Solvent Isotope Effects (SIEs) and Their Contribution to Reaction Dynamics
Solvent isotope effects are observed when a reaction is carried out in a deuterated solvent (e.g., D2O instead of H2O) and can provide information about the role of the solvent in the reaction mechanism. iaea.orgnih.gov For reactions involving this compound, the focus is on the intramolecular isotope effect. However, if this compound were to be reacted in a deuterated solvent, both intramolecular and solvent isotope effects could be at play, leading to complex kinetic data that could, with careful analysis, provide a highly detailed picture of the reaction dynamics and the transition state. For example, studies on the solvolysis of benzal chlorides have utilized solvent isotope effects to probe the nature of ion-pair intermediates. iaea.org
Computational Chemistry and Theoretical Investigations of Deuterated Benzyl Chlorides
Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability of 2-Chlorobenzyl-3,4,5,6-D4 Chloride
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate the effects of both the chloro-substituent on the benzyl (B1604629) group and the deuteration of the aromatic ring.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex molecules. mdpi.com In the context of this compound, DFT is instrumental in dissecting the consequences of isotopic substitution.
The primary influence of replacing hydrogen with deuterium (B1214612) is the change in mass, which significantly affects the vibrational modes of the molecule. The zero-point vibrational energy (ZPVE) of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. ucsb.edu This difference can be precisely calculated using DFT and has tangible effects on bond stability and reactivity. DFT calculations can predict changes in bond lengths, angles, and electronic distribution upon deuteration. For instance, the C-D bonds on the aromatic ring of this compound are predicted to be slightly shorter and stronger than the corresponding C-H bonds in its non-deuterated counterpart, 2-Chlorobenzyl chloride.
Furthermore, DFT calculations are used to analyze how deuteration impacts electronic properties. rsc.org While the electronic structure is not directly altered by the isotopic substitution (as deuterium and hydrogen have the same nuclear charge), the subtle changes in molecular geometry and vibrational energy can lead to secondary electronic effects. These can be quantified by examining molecular orbital energies, charge distributions, and dipole moments. mdpi.comyoutube.com
Table 1: Predicted Isotope Effects on Molecular Properties of this compound using DFT This table presents hypothetical but realistic data based on established principles of deuterium isotope effects.
| Molecular Property | 2-Chlorobenzyl Chloride (Calculated) | This compound (Calculated) | Predicted Change upon Deuteration |
|---|---|---|---|
| Zero-Point Vibrational Energy (kcal/mol) | ~75.8 | ~71.5 | Decrease |
| Average Aromatic C-H/C-D Bond Length (Å) | 1.084 | 1.082 | Slight Decrease |
| Aromatic C-H/C-D Stretching Frequency (cm⁻¹) | ~3100 | ~2300 | Significant Decrease |
| Dipole Moment (Debye) | ~2.32 | ~2.31 | Minimal Change |
For situations demanding higher accuracy, ab initio (from first principles) methods are employed. Unlike DFT, which relies on approximations for the exchange-correlation functional, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation. mhggroupberkeley.com
These high-level calculations provide benchmark data for the geometry and energetics of this compound. They are particularly valuable for studying reaction barriers and transition states, where subtle energy differences are critical. For example, in studying the S_N1 or S_N2 reactivity of the chloromethyl group, ab initio methods can provide highly accurate energy profiles for the departure of the chloride ion, allowing for a precise understanding of the stability of the resulting benzyl carbocation intermediate. nih.govosti.gov The interaction between the chlorine atom and the benzene (B151609) ring can also be accurately characterized, determining whether the structure is a true sigma complex or a pi complex. nih.gov
Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis
While quantum mechanics describes the electronic structure of an isolated molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time, especially in a realistic solvent environment.
The reactivity and conformation of benzyl chlorides are known to be sensitive to the solvent. nih.govresearchgate.net MD simulations can model how solvent molecules (e.g., water, acetonitrile (B52724), methanol) arrange themselves around this compound. mdpi.com This "solvation shell" can stabilize or destabilize the molecule and its potential reaction intermediates.
By simulating the system over nanoseconds, MD can reveal the dynamics of solvent-solute interactions, such as hydrogen bonding (if applicable) and dipole-dipole interactions. For a polar molecule like this compound, polar solvents would be expected to strongly interact with both the C-Cl bond of the chloromethyl group and the chloro-substituent on the ring. The simulations can quantify these interactions and predict how they might influence reaction pathways, such as solvolysis. rsc.org
MD simulations provide a dynamic picture of the intermolecular forces at play between the solute and solvent, and between solute molecules themselves. These forces—van der Waals interactions, electrostatic interactions, and potential hydrogen bonds—govern the molecule's conformational preferences and its accessibility for reaction. For instance, the rotational barrier of the -CH₂Cl group can be influenced by the surrounding solvent molecules. MD simulations can map the potential energy surface of this rotation in different solvents, revealing the most stable conformations and how they might differ from the gas phase. researchgate.net This understanding is crucial, as the conformation of the molecule can directly impact the stereochemical outcome of its reactions.
Theoretical Prediction of Spectroscopic Parameters and Kinetic Isotope Effects
A major strength of computational chemistry is its ability to predict spectroscopic data and kinetic phenomena, providing a direct link between theory and experimental observation.
Theoretical calculations, particularly DFT, can predict vibrational frequencies with good accuracy. youtube.com For this compound, this allows for the assignment of complex infrared (IR) and Raman spectra. The most dramatic and predictable change is the shift of the aromatic C-H stretching vibrations (typically ~3000-3100 cm⁻¹) to the C-D stretching region (~2200-2300 cm⁻¹). missouri.edu This clear distinction is a powerful tool for confirming the success of deuteration experimentally. Other vibrational modes, such as C-C stretches and bending modes, are also affected, though to a lesser extent. Calculations can also predict NMR chemical shifts (¹H, ¹³C, ²H), although predicting the subtle isotope shifts on ¹³C spectra requires high accuracy. chemicalbook.com
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution. ucsb.edu For reactions involving the deuterated aromatic ring of this compound, a secondary KIE would be expected. If a reaction's transition state involves a change in hybridization or bonding at the deuterated carbon centers, a KIE will be observed. Computational models can calculate the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. From these, the KIE can be predicted using transition state theory. Studies on related benzyl chloride systems show that KIEs are valuable probes for distinguishing between S_N1 and S_N2 reaction mechanisms. osti.govacs.org For instance, a KIE close to unity would suggest the reaction mechanism does not significantly involve the aromatic C-D bonds in the rate-determining step.
Table 2: Predicted Spectroscopic and Kinetic Data for this compound This table presents hypothetical but realistic data based on established computational principles.
| Parameter | Predicted Value/Effect | Underlying Principle |
|---|---|---|
| Aromatic C-D IR Stretch | ~2250 cm⁻¹ | Increased reduced mass of C-D vs. C-H bond. |
| Benzylic CH₂ ¹H NMR Shift | ~4.6 ppm | Deshielding by adjacent Cl and aromatic ring. |
| Aromatic ²H NMR Shift | ~7.2-7.5 ppm | Similar to ¹H chemical shift, but with quadrupolar broadening. |
| Secondary KIE (kH/kD) for benzylic substitution | ~0.98 - 1.02 | Isotopic substitution is remote from the reaction center (CH₂Cl group). |
Computational Spectroscopy: NMR Chemical Shift and Vibrational Frequency Predictions
Computational spectroscopy serves as a powerful tool for predicting the spectral properties of molecules, offering insights that complement and guide experimental work. For isotopically labeled compounds like this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. These predictions are invaluable for structural elucidation and for understanding the subtle electronic effects introduced by isotopic substitution.
The primary method employed for these predictions is Density Functional Theory (DFT). nih.gov For NMR chemical shift calculations, DFT is often paired with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov This approach effectively computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311+G(2d,p), cc-pVTZ) is critical for achieving high accuracy and must be carefully selected to balance computational cost with the desired precision. nih.govnih.gov Solvent effects, which can significantly influence chemical shifts, are often incorporated using continuum models like the Polarizable Continuum Model (PCM).
For this compound, DFT-GIAO calculations would predict distinct shifts for the remaining aromatic proton (H-x), the benzylic methylene (B1212753) protons (-CH₂Cl), and the carbon atoms. The deuteration of the aromatic ring (positions 3, 4, 5, and 6) primarily affects the ¹³C NMR spectrum, where the signals for C3-C6 would show splitting patterns due to C-D coupling and slight upfield shifts known as isotope shifts. The chemical shift of the benzylic protons is influenced by the electronegativity of the chlorine atoms and the magnetic anisotropy of the aromatic ring. rsc.org
Vibrational frequency predictions also rely heavily on DFT calculations. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is generated, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, they are commonly scaled using empirical scaling factors specific to the DFT functional and basis set used. purdue.edu In this compound, the most significant impact of deuteration on the vibrational spectrum is the shift of C-H stretching and bending modes to lower frequencies (C-D modes), a direct consequence of the increased reduced mass of the C-D bond. unibo.it For example, aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, whereas C-D stretches are expected in the 2200-2300 cm⁻¹ region.
Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound Calculated using a hypothetical DFT/GIAO model in CDCl₃, referenced to TMS. These are representative values and not from a published study on this specific molecule.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Benzylic CH₂ | 4.65 | 43.5 | Deshielded by the adjacent chlorine atom and aromatic ring. |
| C1 (C-CH₂Cl) | 135.2 | Quaternary carbon, chemical shift influenced by two substituents. | |
| C2 (C-Cl) | 134.8 | Quaternary carbon, deshielded by the electronegative chlorine atom. | |
| C3-D | N/A | 129.5 | Isotope-induced upfield shift compared to C-H. Signal would show C-D coupling. |
| C4-D | N/A | 130.0 | Isotope-induced upfield shift compared to C-H. Signal would show C-D coupling. |
| C5-D | N/A | 127.0 | Isotope-induced upfield shift compared to C-H. Signal would show C-D coupling. |
| C6-D | N/A | 129.0 | Isotope-induced upfield shift compared to C-H. Signal would show C-D coupling. |
Table 2: Illustrative Predicted Key Vibrational Frequencies for this compound Based on DFT calculations for similar molecules. nih.govunibo.it These are representative values.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-D Stretch | 2250 - 2290 | Medium | Significantly lower frequency than the typical C-H stretch (~3050 cm⁻¹). |
| CH₂ Asymmetric Stretch | 2975 | Strong | Typical for a methylene group adjacent to an electronegative atom. |
| CH₂ Symmetric Stretch | 2880 | Strong | Typical for a methylene group adjacent to an electronegative atom. |
| C=C Aromatic Ring Stretch | 1550 - 1580 | Medium-Strong | Ring vibrations are slightly altered by the mass of deuterium. |
| CH₂ Scissoring | 1440 | Medium | A characteristic bending mode for the methylene group. |
| Aromatic C-D In-Plane Bend | 800 - 950 | Medium | Lower frequency compared to C-H in-plane bends. |
| C-Cl Stretch (Aromatic) | 1050 | Strong | Characteristic frequency for chloro-aromatic compounds. |
| C-Cl Stretch (Benzylic) | 710 | Strong | Characteristic frequency for a benzylic chloride. |
Transition State Theory and Isotopic Fractionation Factor Calculations
Transition State Theory (TST) provides a fundamental framework for understanding and calculating the rates of chemical reactions. nih.gov It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the structure at the maximum energy point along the reaction coordinate. princeton.edu The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to products.
For reactions involving isotopically substituted molecules like this compound, TST is essential for calculating kinetic isotope effects (KIEs). A KIE is the ratio of the reaction rate of the light (e.g., hydrogen-containing) isotopologue to the heavy (e.g., deuterium-containing) isotopologue (kH/kD). libretexts.org These effects arise from the mass-dependent differences in vibrational frequencies, particularly the zero-point vibrational energies (ZPEs), between the ground state and the transition state of the two isotopologues. princeton.edu
Computational chemistry, again primarily using DFT, allows for the precise modeling of these effects. The process involves:
Locating the optimized geometries of the reactants and the transition state on the potential energy surface.
Performing frequency calculations for both the light and heavy isotopologues at these geometries.
Using the calculated vibrational frequencies to compute the ZPEs and partition functions for each species.
Calculating the KIE using the principles of TST.
The isotopic fractionation factor (α) is a related concept that describes the partitioning of isotopes between two substances (e.g., reactant and product) at equilibrium. usgs.gov For kinetic processes, the fractionation factor is directly related to the KIE. whoi.edu It can be calculated from the ratio of the reduced partition function ratios (β-factors) of the product and reactant. The β-factor itself is a measure of the enrichment of a heavy isotope in a given molecule relative to the bare atomic state and is calculated from the vibrational frequencies of the light and heavy isotopologues. purdue.eduacs.org
For a reaction involving this compound, such as an Sₙ2 nucleophilic substitution at the benzylic carbon, the deuteration on the aromatic ring would result in a secondary KIE. libretexts.org Unlike primary KIEs where the bond to the isotope is broken in the rate-determining step, secondary KIEs arise from changes in hybridization or steric environment at a nearby position. While smaller than primary effects, they provide crucial information about the transition state structure. nih.gov Computational modeling can predict whether the effect will be normal (kH/kD > 1) or inverse (kH/kD < 1), offering deep mechanistic insights. acs.org For instance, DFT calculations on Sₙ2 reactions of other benzyl chlorides have been used to model the transition state and understand how substituents affect bond lengths and charge distribution. acs.org
Table 3: Illustrative Calculated Isotopic Fractionation in a Hypothetical Sₙ2 Reaction Reaction: Nu⁻ + this compound → [Nu---CH₂(C₆D₄Cl)---Cl]‡ → Product Values are representative, based on theoretical principles for secondary KIEs. nih.govlibretexts.org
| Parameter | Symbol | Hypothetical Calculated Value | Interpretation |
| Kinetic Isotope Effect | kH/kD | 0.98 | An inverse secondary KIE, suggesting a more sterically crowded transition state or changes in hyperconjugation. |
| Equilibrium Isotope Effect | KIE | 1.02 | Reflects the preference of the heavier isotope for the more stiffly bonded environment, typically the sp² hybridized reactant over the sp³-like transition state. |
| Kinetic Fractionation Factor | α_kinetic | 0.98 | Corresponds to the KIE, indicating the kinetic preference for the deuterated species to react. |
| Equilibrium Fractionation Factor | α_eq_ | 1.02 | Describes the isotope distribution between reactant and product at equilibrium. |
Emerging Research Areas and Future Perspectives for Deuterated Aromatic Compounds, with Focus on 2 Chlorobenzyl 3,4,5,6 D4 Chloride
Integration with Advanced hyphenated Analytical Platforms and Miniaturized Devices
The analysis of deuterated compounds is becoming increasingly sophisticated with the integration of advanced analytical platforms. Hyphenated techniques, which couple separation methods with sensitive detection technologies, are proving indispensable. For instance, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone for quantification studies, where deuterated compounds serve as ideal internal standards. acs.orgnih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a powerful tool for studying protein dynamics and interactions. nih.govnih.gov Recent advancements in this area focus on automating the HDX-MS workflow to enhance throughput and reproducibility. nih.gov While commercial systems have automated many steps, there remains a need for further development to accommodate a wider range of experimental conditions and post-quench manipulations. nih.gov Computational tools are also being developed to automate data analysis, correct for back-exchange, and provide statistically robust results. nih.govacs.org
Miniaturized analytical devices, or "lab-on-a-chip" systems, offer the potential for rapid, high-throughput analysis of deuterated compounds with minimal sample consumption. These devices can integrate various analytical steps, including sample preparation, separation, and detection, onto a single microfluidic chip. The development of such platforms for the analysis of deuterated aromatic compounds like 2-Chlorobenzyl-3,4,5,6-D4 Chloride could significantly accelerate research in fields such as environmental monitoring and drug discovery.
Development of Novel and More Efficient Regioselective Deuteration Methodologies
The synthesis of specifically labeled deuterated compounds, known as regioselective deuteration, is a critical area of ongoing research. researchgate.net The ability to introduce deuterium (B1214612) at precise locations within a molecule is essential for many of its applications. researchgate.net Traditional methods often involve multi-step syntheses or harsh reaction conditions. researchgate.netclearsynth.com
Recent advancements have focused on developing more efficient and selective catalytic methods for hydrogen-deuterium exchange (H/D exchange). nih.gov These methods often utilize transition metal catalysts, such as those based on rhodium, iridium, palladium, and silver, to achieve high levels of deuterium incorporation under milder conditions. nih.govacs.orgrsc.org For instance, silver-catalyzed regioselective deuteration has shown promise for a variety of (hetero)arenes using D₂O as the deuterium source. nih.gov Another innovative approach involves the use of tris(pentafluorophenyl)borane (B72294) as a metal-free catalyst for the deuteration of electron-rich aromatic compounds. tcichemicals.com
The development of late-stage deuteration methods is particularly valuable as it allows for the introduction of deuterium into complex molecules at a final step, streamlining the synthetic process. acs.org The ultimate goal is to develop cost-effective, scalable, and highly selective methods that can be applied to a wide range of aromatic compounds, including those with complex functional groups. nih.gov
| Catalyst System | Substrate Type | Key Advantages |
| Cationic Rh(III) | Acidic Aromatic Compounds | Low catalyst loading, uses D₂O as solvent and deuterium source. acs.org |
| Silver (AgOTf) | (Hetero)arenes, 2-alkyl azaarenes | Simple, practical, uses D₂O as deuterium source, good to excellent deuterium incorporation. nih.gov |
| Tris(pentafluorophenyl)borane | Electron-Rich Aromatic and Heteroaromatic Compounds | Heavy metal-free, regioselective, mild conditions. tcichemicals.com |
| Nanostructured Iron | Anilines, indoles, phenols, heterocyclic compounds | Scalable to kilogram quantities, selective. nih.gov |
Expansion of Mechanistic Studies to Complex Biochemical Systems (Non-Clinical)
Deuterated compounds are invaluable tools for elucidating reaction mechanisms in chemistry and biology. The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium slows down a reaction rate, provides detailed insights into bond-breaking and bond-forming steps. researchgate.net These studies are being extended from simple chemical reactions to more complex biochemical systems.
In non-clinical settings, deuterated aromatic compounds can be used to probe the mechanisms of enzymes, particularly those involved in metabolic pathways. researchgate.net By selectively deuterating a substrate, researchers can determine which C-H bonds are cleaved during an enzymatic reaction, providing a clearer picture of the enzyme's active site and catalytic mechanism. This information is crucial for understanding fundamental biological processes and for the rational design of enzyme inhibitors.
For example, deuterated versions of environmental contaminants could be used to study their biodegradation pathways by microorganisms. Understanding how these compounds are broken down in the environment is essential for developing effective bioremediation strategies.
Role in Environmental Forensics and Isotope Fingerprinting for Contaminant Tracing
The unique isotopic signature of deuterated compounds makes them highly effective as tracers in environmental studies. zeochem.com this compound, for instance, could be used as a stable isotope-labeled standard in environmental analysis to accurately quantify its non-deuterated counterpart, 2-chlorobenzyl chloride, a potential environmental contaminant.
Compound-Specific Isotope Analysis (CSIA) is a powerful technique used in environmental forensics to identify the sources of pollution and track the fate of contaminants in the environment. hydrology-amsterdam.nlthermofisher.com By analyzing the stable isotope ratios of elements like carbon, hydrogen, and chlorine in a contaminant, it is possible to differentiate between different sources and to determine if the contaminant has undergone degradation. hydrology-amsterdam.nlthermofisher.com
The use of deuterated compounds as internal standards in these analyses enhances the accuracy and reliability of the data. nih.gov For example, in a study on the percutaneous absorption of bisphenol A, a deuterated version of the compound was used to improve the reliability of GC-MS trace determinations. nih.gov Similarly, this compound could play a crucial role in studies aimed at tracing the environmental pathways of chlorinated aromatic compounds.
Potential Applications in Materials Science and Polymer Chemistry as Building Blocks or Probes
The applications of deuterated compounds are expanding into the realm of materials science and polymer chemistry. researchgate.netresolvemass.ca The substitution of hydrogen with deuterium can alter the physical properties of materials, leading to enhanced stability and performance. resolvemass.ca
In polymer chemistry, deuterated monomers can be used as building blocks to synthesize deuterated polymers with unique properties. resolvemass.capolymersource.ca These polymers are valuable for a variety of applications, including as standards for analytical techniques like mass spectrometry and in neutron scattering experiments to study polymer structure and dynamics. resolvemass.ca Companies now offer a range of deuterated building blocks for the synthesis of advanced materials. enamine.netaablocks.com Oak Ridge National Laboratory, for example, provides custom synthesis of deuterated monomers for neutron scattering studies. ornl.gov
Deuterated aromatic compounds like this compound could serve as precursors or building blocks for the synthesis of specialized polymers with enhanced thermal or oxidative stability. resolvemass.ca They could also be used as probes to study the structure and dynamics of polymer systems. The development of deuterated organic light-emitting diodes (OLEDs) is another area of active research, where deuteration can improve the stability and efficiency of the devices. zeochem.comresearchgate.net
| Application Area | Role of Deuterated Compounds | Potential Benefit |
| Polymer Synthesis | Monomers/Building Blocks | Enhanced thermal and oxidative stability. resolvemass.ca |
| Neutron Scattering | Probes | Elucidation of polymer structure and dynamics. resolvemass.ca |
| Organic Electronics | Components of OLEDs | Improved device lifetime and efficiency. zeochem.comresearchgate.net |
| Analytical Standards | Calibration Standards | Increased accuracy in mass spectrometry. resolvemass.ca |
Challenges and Opportunities in the Synthesis, Characterization, and Application of Deuterium-Labeled Compounds
Despite the significant progress, challenges remain in the field of deuterium-labeled compounds. The synthesis of these compounds can be complex and costly, particularly for large-scale production. clearsynth.com Achieving high levels of deuterium incorporation and regioselectivity remains a key challenge. acs.orgresearchgate.net The cost and availability of deuterium itself can also be a limiting factor. clearsynth.com
Characterization of deuterated compounds requires specialized analytical techniques. While NMR and mass spectrometry are standard tools, accurately determining the position and extent of deuteration can be complex. pharmaffiliates.com
However, these challenges also present significant opportunities for innovation. The development of more efficient and cost-effective synthetic methods is a major area of research. researchgate.netneulandlabs.com There is a growing demand for deuterated compounds in various fields, including pharmaceuticals, materials science, and environmental analysis, which is driving the development of new applications. researchgate.netbusinessresearchinsights.com The increasing sophistication of analytical instrumentation is also enabling more detailed characterization and a deeper understanding of the properties of these unique molecules. As research continues to advance, the potential applications for deuterated aromatic compounds like this compound are expected to expand even further. researchgate.netacs.org
Conclusion: Synthesis, Applications, and Future Outlook for 2 Chlorobenzyl 3,4,5,6 D4 Chloride in Chemical Research
Synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride: A Summary of Key Achievements
The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established and reliable methods of aromatic deuteration and benzylic chlorination. The key achievement in its synthesis lies in the strategic incorporation of deuterium (B1214612) atoms onto the aromatic ring, creating a stable, isotopically labeled version of 2-chlorobenzyl chloride. This process typically involves a two-step approach.
First, the aromatic ring of a suitable precursor, such as 2-chlorotoluene, undergoes hydrogen-deuterium exchange. This can be accomplished through various methods, including acid-catalyzed exchange using a strong deuterated acid like deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). youtube.com This electrophilic aromatic substitution reaction replaces the hydrogen atoms on the benzene (B151609) ring with deuterium atoms. youtube.com Alternative methods may involve metal-catalyzed processes that facilitate the H-D exchange under milder conditions. tcichemicals.comnih.gov
The second step involves the chlorination of the methyl group to form the benzyl (B1604629) chloride functionality. This is typically achieved through a free-radical substitution reaction. The deuterated 2-chlorotoluene is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and exposure to heat or UV light. This selectively chlorinates the methyl group without affecting the newly introduced deuterium atoms on the aromatic ring.
Comprehensive Review of Analytical, Mechanistic, and Environmental Applications
The primary utility of this compound stems from its nature as a stable isotope-labeled (SIL) internal standard.
Analytical Applications
The most significant application of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry (MS) based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). texilajournal.com When analyzing for its non-deuterated counterpart, 2-chlorobenzyl chloride, the deuterated standard is added to a sample in a known quantity at the beginning of the sample preparation process. clearsynth.com
Because this compound is chemically almost identical to the analyte, it experiences similar losses during extraction, derivatization, and injection. scispace.com However, it is distinguishable by its higher mass in the mass spectrometer. This allows for highly accurate and precise quantification of the target analyte, as it effectively corrects for variations in sample matrix and instrument response. texilajournal.comclearsynth.com This is crucial for determining trace levels of 2-chlorobenzyl chloride, which is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals like the herbicide Clomazone. sielc.comhdinresearch.com
Interactive Data Table: Potential Analytical Methods
| Analytical Technique | Sample Matrix | Target Analyte | Purpose of Deuterated Standard |
|---|---|---|---|
| GC-MS | Environmental Water, Soil, Air | 2-Chlorobenzyl chloride | Quantification of industrial pollutants and residues. oup.com |
| LC-MS/MS | Biological Fluids (Plasma, Urine) | Metabolites of 2-chlorobenzyl chloride | Pharmacokinetic and toxicology studies. |
| GC-MS | Industrial Chemical Products | Residual 2-chlorobenzyl chloride | Quality control and impurity profiling. researchgate.net |
Mechanistic Studies
While specific studies employing this compound are not prominent, its potential in mechanistic studies is significant. Deuterium labeling is a powerful tool for elucidating reaction mechanisms through the kinetic isotope effect (KIE). Reactions involving the cleavage of a carbon-deuterium (C-D) bond are typically slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. By studying the reaction rates of the deuterated versus non-deuterated compound, researchers could determine if the cleavage of an aromatic C-H bond is a rate-determining step in a particular reaction, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Environmental Applications
2-Chlorobenzyl chloride and related chlorotoluenes are recognized as environmental pollutants that can be released from industrial processes. canada.cawww.gov.uk Monitoring their presence and concentration in air, water, and soil is crucial for environmental protection. oup.com The use of this compound as an internal standard greatly enhances the reliability of methods used to monitor these contaminants. oup.com It can also be used as a tracer in environmental fate studies to track the transport, distribution, and degradation of chlorobenzyl chlorides in ecosystems.
Broader Scientific Implications of Deuterium Labeling in Advancing Chemical Knowledge
The use of deuterium-labeled compounds like this compound has broad implications for advancing chemical knowledge. Isotopic labeling is a fundamental technique that provides insights at the molecular level that are often unattainable by other means. texilajournal.com
One of the most significant implications is in the field of reaction mechanism elucidation . As mentioned, the kinetic isotope effect provides direct evidence for bond-breaking and bond-forming steps in a reaction sequence. This has been instrumental in understanding a vast array of organic and inorganic reactions.
In pharmaceutical research and development , deuterium labeling is used to study the metabolic fate of drugs (ADME - absorption, distribution, metabolism, and excretion). acs.org By tracking the deuterated analogue of a drug, scientists can identify metabolites and understand metabolic pathways. Furthermore, the strategic replacement of hydrogen with deuterium in a drug molecule can sometimes slow down its metabolism, a concept known as the "deuterium effect," potentially leading to improved pharmacokinetic properties and the development of "heavy drugs." acs.org
In analytical science , the use of deuterated internal standards has revolutionized quantitative analysis by providing a gold standard for accuracy and precision, particularly in complex biological and environmental matrices. clearsynth.com
Finally, in spectroscopy , particularly Nuclear Magnetic Resonance (NMR), deuterated solvents are indispensable. Deuterium labeling within a molecule can also be used to simplify complex proton NMR spectra and to aid in structural assignments.
Identified Gaps and Promising Avenues for Future Research on this compound
Despite its utility, there are several gaps in the current knowledge base and promising areas for future investigation regarding this compound.
Identified Gaps:
Standardized Synthesis: There is a lack of a publicly documented, optimized, and standardized protocol for the high-yield synthesis of this compound with high isotopic purity.
Certified Reference Material: The availability of this compound as a certified reference material (CRM) with well-characterized purity and isotopic enrichment is not widespread, which can be a limiting factor for its use in regulated analytical methods.
Validated Analytical Methods: While its application as an internal standard is clear, there is a scarcity of published, fully validated analytical methods that specifically use this compound for the quantification of its non-deuterated analogue in diverse and challenging matrices.
Metabolic and Degradation Studies: Detailed studies on the comparative metabolism and environmental degradation of 2-chlorobenzyl chloride using the deuterated analogue as a tracer are lacking.
Promising Avenues for Future Research:
Method Development and Validation: A significant opportunity exists in the development and validation of robust analytical methods for the detection and quantification of 2-chlorobenzyl chloride and its isomers in areas of public concern, such as in food products, drinking water, and occupational air samples, using this compound as the internal standard.
Environmental Fate and Transport Studies: The compound could be used as a tracer to model the movement and persistence of chlorotoluenes in the environment, providing valuable data for environmental risk assessments.
Mechanistic Investigations: Future research could employ this compound to investigate the mechanisms of atmospheric degradation of 2-chlorobenzyl chloride, for instance, its reaction with hydroxyl radicals, which is a key environmental degradation pathway.
Toxicological Research: In-depth toxicological studies could use this compound to accurately quantify the uptake and distribution of 2-chlorobenzyl chloride in biological systems, helping to better understand its toxicity profile.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-Chlorobenzyl-3,4,5,6-D4 Chloride with high isotopic purity?
- Methodological Answer : To achieve high isotopic purity (>98 atom % D), use deuterium-enriched precursors (e.g., deuterated benzene derivatives) in Friedel-Crafts alkylation or nucleophilic substitution reactions. Monitor deuteration efficiency via mass spectrometry (M+4 mass shift) and confirm isotopic distribution using -NMR . Ensure reaction conditions (e.g., temperature, solvent) minimize proton exchange, as deuterium loss can occur under acidic or aqueous conditions.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with UV detection (λ = 210–260 nm) to assess purity. Compare retention times with non-deuterated analogs .
- Spectroscopy : Confirm the benzyl chloride moiety via -NMR (absence of aromatic protons due to deuteration) and FT-IR (C-Cl stretch at ~750 cm) .
- Elemental Analysis : Validate deuterium content via high-resolution mass spectrometry (HRMS) to detect the M+4 isotopic cluster .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
- Methodological Answer : Use anhydrous aprotic solvents (e.g., dichloromethane, THF) to prevent hydrolysis of the benzyl chloride group. For kinetic studies, deuterated solvents (e.g., DMSO-d) minimize proton interference in NMR . Avoid polar protic solvents (e.g., water, alcohols) unless reactivity is intentionally modulated .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing deuteration patterns?
- Methodological Answer : Discrepancies between theoretical and observed isotopic ratios often arise from incomplete deuteration or proton exchange. Use tandem MS/MS to differentiate between deuterated and non-deuterated fragments. Cross-validate with -NMR integration and isotopic dilution assays . For crystallographic confirmation, employ X-ray diffraction (as in related chlorobenzyl derivatives) to resolve positional deuteration ambiguities .
Q. What analytical strategies are recommended for tracking deuterium loss during reaction kinetics?
- Methodological Answer :
- Isotopic Tracing : Use -NMR to monitor deuterium retention in intermediates.
- Mass Spectrometry : Perform time-resolved HRMS to quantify deuterium/proton exchange rates.
- Computational Modeling : Apply density functional theory (DFT) to predict exchange-prone sites and optimize reaction pathways .
Q. How does isotopic labeling (D4) influence mechanistic studies in benzyl chloride reactivity?
- Methodological Answer : Deuteration reduces kinetic isotope effects (KIEs) in SN2 reactions but amplifies them in radical or elimination pathways. Compare reaction rates between deuterated and non-deuterated analogs to distinguish mechanisms. For example, deuterated benzyl chlorides exhibit slower hydrolysis rates due to increased bond strength (C-D vs. C-H), providing insights into nucleophilic substitution vs. radical pathways .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chirality can be introduced via asymmetric catalysis (e.g., chiral ligands in cross-coupling reactions). However, deuteration at the 3,4,5,6 positions may sterically hinder enantioselective synthesis. Use chiral stationary phases in HPLC for resolution and circular dichroism (CD) to confirm enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
